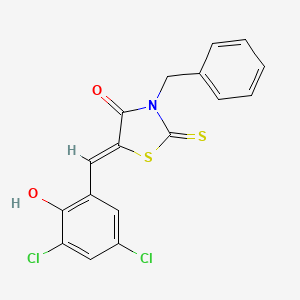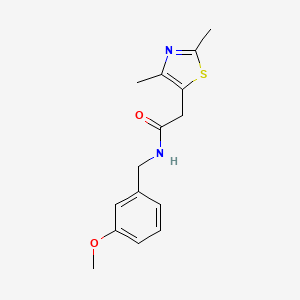
3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamide derivatives and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide is not fully understood. However, it has been proposed that the compound exerts its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation. It has also been suggested that the compound may induce apoptosis (programmed cell death) in cancer cells. The anti-inflammatory and antifungal properties of the compound may be attributed to its ability to inhibit the production of inflammatory mediators and fungal cell wall synthesis, respectively.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide exhibits low toxicity and high selectivity towards cancer cells. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In addition, the compound has been found to exhibit broad-spectrum antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide in lab experiments include its high selectivity towards cancer cells, low toxicity, and broad-spectrum antifungal activity. However, the compound has certain limitations, such as its limited solubility in water and its complex synthesis method. These limitations may pose challenges in the development of the compound as a therapeutic agent.
Orientations Futures
The potential therapeutic applications of 3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide are vast, and there are several future directions that can be explored. One direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of the compound's efficacy against other types of cancer and inflammatory disorders. Additionally, the compound's mechanism of action can be further elucidated to better understand its biochemical and physiological effects. Finally, the compound can be modified to improve its solubility and bioavailability, which may enhance its therapeutic potential.
Conclusion:
In conclusion, 3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide is a promising chemical compound that has potential therapeutic applications. Its anticancer, anti-inflammatory, and antifungal properties make it a valuable candidate for further research and development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound.
Méthodes De Synthèse
The synthesis of 3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(3-pyridinylmethyl)amine to form the desired product. The reaction is carried out under controlled conditions and requires expertise in organic synthesis.
Applications De Recherche Scientifique
3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antifungal properties. The compound has been tested in vitro and in vivo for its efficacy against various cancer cell lines, including breast cancer, lung cancer, and melanoma. It has also been studied for its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
(Z)-3-(5-bromo-2-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-21-15-6-5-14(17)9-13(15)4-7-16(20)19-11-12-3-2-8-18-10-12/h2-10H,11H2,1H3,(H,19,20)/b7-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJPBWMXIPYLKG-DAXSKMNVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(5-bromo-2-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2,5-dimethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4985559.png)
![N~2~-(4-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4985562.png)


![4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide](/img/structure/B4985598.png)
![5-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4985599.png)
![(2E)-3-(2-furyl)-2-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-propen-1-amine](/img/structure/B4985602.png)
![N-ethyl-1-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B4985620.png)

![2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4985645.png)

![N-[2-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B4985649.png)